molecular formula C21H22FN3O3S B11271906 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B11271906
M. Wt: 415.5 g/mol
InChI Key: ZBBQFFKQRKMSAW-UHFFFAOYSA-N
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Description

N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorophenyl group, a dihydropyridazinone core, and a trimethylbenzenesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the ethyl linker: This can be done using alkylation reactions with ethyl halides or similar reagents.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the dihydropyridazinone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the fluorophenyl group or the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

    Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

    Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site or allosteric site of an enzyme, thereby preventing substrate binding.

    Modulating receptor function: By acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    Altering ion channel activity: By binding to ion channels and affecting their opening or closing, thereby modulating ion flow across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE
  • N-{2-[3-(4-BROMOPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE
  • N-{2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2,4,5-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. The fluorine atom can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and bioavailability.

Properties

Molecular Formula

C21H22FN3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H22FN3O3S/c1-14-12-16(3)20(13-15(14)2)29(27,28)23-10-11-25-21(26)9-8-19(24-25)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3

InChI Key

ZBBQFFKQRKMSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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